2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene
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Overview
Description
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs similar cross-coupling techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether solvents at low temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: Employed in the fabrication of advanced materials with unique optical and conductive properties.
Mechanism of Action
The mechanism of action of 2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene in various applications involves its ability to participate in π-π stacking interactions and electron delocalization. These properties enable the compound to act as an efficient charge carrier in electronic devices and as a reactive intermediate in chemical synthesis . The molecular targets and pathways involved depend on the specific application, such as binding to DNA in anticancer research or interacting with enzymes in antimicrobial studies .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler thiophene derivative with similar reactivity but fewer applications due to its lower complexity.
2,5-Dibromothiophene: Another brominated thiophene with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene is unique due to its specific substitution pattern, which enhances its electronic properties and makes it suitable for advanced applications in organic electronics and materials science . The presence of multiple thiophene rings also contributes to its stability and versatility in chemical reactions .
Properties
Molecular Formula |
C12H7BrS3 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(3-bromothiophen-2-yl)-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C12H7BrS3/c13-8-5-7-15-12(8)11-4-3-10(16-11)9-2-1-6-14-9/h1-7H |
InChI Key |
GCNZRRQXIYAOLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=C(C=CS3)Br |
Origin of Product |
United States |
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